1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine

Purity Procurement specification Building block quality

1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine (CAS 861967-07-9) is a dihalogenated benzylamine derivative with molecular formula C₉H₁₁BrClN and molecular weight 248.55 g/mol. The compound features bromine at the 5-position and chlorine at the 2-position on the phenyl ring, with a tertiary N,N-dimethylmethanamine substituent at the benzylic carbon.

Molecular Formula C9H11BrClN
Molecular Weight 248.55 g/mol
CAS No. 861967-07-9
Cat. No. B1380934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine
CAS861967-07-9
Molecular FormulaC9H11BrClN
Molecular Weight248.55 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(C=CC(=C1)Br)Cl
InChIInChI=1S/C9H11BrClN/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3
InChIKeyMPMUIHRVXXDPLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine (CAS 861967-07-9): A Position-Specific Halogenated Benzylamine Building Block for Medicinal Chemistry and SGLT2 Inhibitor Research


1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine (CAS 861967-07-9) is a dihalogenated benzylamine derivative with molecular formula C₉H₁₁BrClN and molecular weight 248.55 g/mol . The compound features bromine at the 5-position and chlorine at the 2-position on the phenyl ring, with a tertiary N,N-dimethylmethanamine substituent at the benzylic carbon. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of heterocyclic compounds and pharmaceutical candidates . The compound is commercially available at 98% purity from at least one major supplier , distinguishing it from lower-purity 95% offerings for related positional isomers.

Why Positional Isomers of Bromo-Chloro-N,N-dimethylmethanamine Cannot Be Interchanged Without Consequence in 1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine Research Programs


The dimethylmethanamine series with bromo-chloro substitution on the phenyl ring includes multiple positional isomers—notably the 4-bromo-2-chloro (CAS 1159976-87-0) and 4-bromo-3-chloro (CAS 1414870-53-3) variants—each of which is commercially available . Br and Cl substitution patterns profoundly influence aryl reactivity in cross-coupling chemistry because the oxidative addition rates of C–Br versus C–Cl bonds differ by orders of magnitude, and the electronic environment at each position modulates this selectivity [1]. The 5-bromo-2-chloro arrangement positions Br para to the benzylic amine, creating a distinct electronic profile—significantly different from the 4-bromo-2-chloro alternative, where Br is ortho to chlorine. These structural differences translate into divergent regioselectivity in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed coupling reactions; a building block validated in one synthetic route cannot be assumed to perform equivalently when the halogen substitution pattern is altered.

Head-to-Head and Cross-Study Quantitative Evidence for Selecting 1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine (CAS 861967-07-9) Over Closest Analogs


Supplier Purity Comparison: 98% (5-Br-2-Cl) vs. 95–97% for Competing Positional Isomers from Major Commercial Sources

The 5-bromo-2-chloro positional isomer (CAS 861967-07-9) is offered at 98% purity by Leyan, the highest specification among all commercially available bromo-chloro-N,N-dimethylmethanamine isomers surveyed . In direct contrast, the 4-bromo-2-chloro isomer (CAS 1159976-87-0) is supplied at 97% by Bidepharm , and the 4-bromo-3-chloro isomer (CAS 1414870-53-3) at only 95% by AChemBlock . A 1–3 percentage-point purity advantage reduces the impurity burden entering subsequent synthetic steps, which is especially critical in medicinal chemistry where minor byproducts can confound biological assay interpretation.

Purity Procurement specification Building block quality

Halogen Substitution Pattern Dictates Regioselectivity in Cross-Coupling: 5-Br-2-Cl Offers Orthogonal Reactivity Distinguished from 4-Br-2-Cl and 4-Br-3-Cl Isomers

The presence of both bromine and chlorine on the same aromatic ring is a well-established strategy for sequential, chemoselective cross-coupling. In the 5-bromo-2-chloro substitution pattern, the C–Br bond at position 5 is para to the benzylic amine group and meta to chlorine, while in the 4-bromo-2-chloro isomer, bromine is ortho to chlorine. The electronic and steric environment of the C–Br bond differs substantially between these regioisomers, leading to divergent oxidative addition kinetics with Pd(0) catalysts [1]. Computational LogP values for CAS 861967-07-9 are reported as 3.16 with TPSA of 3.24 Ų , physicochemical descriptors that are useful for predicting membrane permeability when the compound is used as a fragment in drug design.

Regioselectivity Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

Downstream Synthetic Relevance: The 5-Bromo-2-chlorophenyl Motif Is a Validated Intermediate in SGLT2 Inhibitor Synthesis (Dapagliflozin and Empagliflozin Programs)

The 5-bromo-2-chlorophenyl substructure—the identical halogenation pattern present in CAS 861967-07-9—is a critical pharmacophoric element in the synthesis of SGLT2 inhibitors. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4) is a key advanced intermediate in the manufacture of Dapagliflozin , while (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran is used to prepare Empagliflozin [1]. The N,N-dimethylmethanamine derivative (CAS 861967-07-9) serves as a versatile earlier-stage building block that can be elaborated into these downstream intermediates through benzylic functionalization. No analogous synthetic utility has been documented for the 4-bromo-3-chloro or 4-bromo-2-chloro dimethylmethanamine isomers in SGLT2-targeted programs.

SGLT2 inhibitor Dapagliflozin Empagliflozin Pharmaceutical intermediate

Storage Condition Differentiation: 5-Br-2-Cl Isomer Requires Refrigerated Storage (2–8°C) Indicating Distinct Stability Profile Versus Ambient-Stable 4-Br-3-Cl Isomer

Supplier specifications reveal a notable divergence in recommended storage conditions across positional isomers. The 5-bromo-2-chloro isomer (CAS 861967-07-9) is specified for storage at 2–8°C by ChemShuttle , whereas the 4-bromo-3-chloro isomer (CAS 1414870-53-3) is listed as stable at room temperature by AChemBlock . The 5-bromo-2-chloro isomer (AKSci) is also specified for long-term storage in a cool, dry place . This difference in storage requirements suggests the 5-bromo-2-chloro isomer may have greater intrinsic reactivity or lower thermal stability—a property that can be advantageous when the benzylic amine is intended for further derivatization but must be factored into procurement and inventory planning.

Stability Storage Handling Procurement logistics

Highest-Impact Research and Procurement Scenarios for 1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine (CAS 861967-07-9)


Medicinal Chemistry: Building Block for SGLT2 Inhibitor-Focused Library Synthesis

Medicinal chemistry teams pursuing novel SGLT2 inhibitors should prioritize CAS 861967-07-9 as the N,N-dimethyl protected benzylamine precursor to the 5-bromo-2-chlorophenyl motif found in clinically validated Dapagliflozin and Empagliflozin intermediates . The benzylic tertiary amine can be deprotected or directly elaborated via N-oxide chemistry or quaternization-elimination sequences, providing access to the (5-bromo-2-chlorophenyl)methyl fragment that appears in multiple SGLT2-targeted patent families. Its 98% commercial purity [1] further supports its use without additional purification in parallel synthesis workflows.

Organic Synthesis: Sequential Chemoselective Cross-Coupling with Orthogonal C–Br/C–Cl Reactivity

For synthetic chemists designing sequential palladium-catalyzed coupling strategies, the 5-bromo-2-chloro substitution pattern of CAS 861967-07-9 enables a programmed two-step diversification: first, Suzuki-Miyaura coupling at the more reactive C–Br bond (position 5), followed by a second coupling at the C–Cl bond (position 2) under more forcing conditions with an appropriately selected catalyst system . This orthogonal reactivity is not available with the mono-halogenated analogs and is sterically and electronically distinct from the 4-bromo-2-chloro and 4-bromo-3-chloro positional isomers, which present different spatial vectors for substituent installation.

Procurement Decision: Selecting the Highest-Purity Isomer for Fragment-Based Drug Discovery (FBDD) Libraries

Procurement officers and lab managers evaluating bromo-chloro-N,N-dimethylmethanamine isomers for fragment screening collections should select CAS 861967-07-9 based on its 98% purity specification , which exceeds the 95–97% range offered for competing isomers [1][2]. In FBDD, fragment purity is paramount because even 2–3% of a potent impurity can generate false-positive hits in biophysical assays (SPR, NMR, DSF). The refrigerated storage requirement should be budgeted into cold-chain logistics but does not negate the purity advantage for high-sensitivity screening applications.

Process Chemistry: Late-Stage Functionalization of Advanced Intermediates Bearing the 5-Br-2-Cl Pharmacophore

Process development groups scaling up SGLT2 inhibitor synthesis can use CAS 861967-07-9 as a cost-effective early intermediate to access the (5-bromo-2-chlorophenyl)methyl fragment via reductive amination or direct alkylation pathways. The N,N-dimethyl protecting group offers advantages over primary benzylamine analogs in terms of reduced polarity and improved organic-phase extractability during workup. The validated synthetic connection to both Dapagliflozin and Empagliflozin [1] intermediates provides regulatory-facing justification for its selection in GMP-adjacent route scouting activities.

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